Cas no 31270-83-4 (2-methyl-Furo[3,2-c]pyridine)
2-methyl-Furo[3,2-c]pyridine Chemical and Physical Properties
Names and Identifiers
-
- 2-methyl-Furo[3,2-c]pyridine
- 2-methylfuro[3,2-c]pyridine
- 31270-83-4
- SCHEMBL126266
- VWEJPENHRNKKTA-UHFFFAOYSA-N
- DTXSID30549932
-
- Inchi: 1S/C8H7NO/c1-6-4-7-5-9-3-2-8(7)10-6/h2-5H,1H3
- InChI Key: VWEJPENHRNKKTA-UHFFFAOYSA-N
- SMILES: O1C(C)=CC2C=NC=CC1=2
Computed Properties
- Exact Mass: 133.05281
- Monoisotopic Mass: 133.052763847g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 126
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 26Ų
Experimental Properties
- PSA: 26.03
2-methyl-Furo[3,2-c]pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM516832-1g |
2-Methylfuro[3,2-c]pyridine |
31270-83-4 | 97% | 1g |
$*** | 2023-03-31 |
2-methyl-Furo[3,2-c]pyridine Related Literature
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
Additional information on 2-methyl-Furo[3,2-c]pyridine
Introduction to 2-methyl-Furo[3,2-c]pyridine (CAS No. 31270-83-4)
2-methyl-Furo[3,2-c]pyridine, identified by its Chemical Abstracts Service (CAS) number 31270-83-4, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This bicyclic structure combines a furan ring fused with a pyridine moiety, featuring a methyl substituent that enhances its chemical reactivity and potential biological activity. The compound's unique framework makes it a valuable scaffold for the development of novel therapeutic agents.
The synthesis of 2-methyl-Furo[3,2-c]pyridine typically involves multi-step organic transformations, often starting from readily available precursors such as furan derivatives. Advanced synthetic methodologies, including cross-coupling reactions and cyclization processes, have been employed to achieve high yields and purity. Recent advancements in catalytic systems have further optimized the production of this compound, making it more accessible for industrial applications.
In the realm of medicinal chemistry, 2-methyl-Furo[3,2-c]pyridine has been investigated for its potential pharmacological properties. Studies suggest that this compound exhibits promising activities as an intermediate in the synthesis of bioactive molecules. Its structural features allow for modifications that can tailor its biological profile, making it a versatile building block for drug discovery programs.
One of the most compelling aspects of 2-methyl-Furo[3,2-c]pyridine is its role in the development of small-molecule inhibitors targeting various disease pathways. Research has highlighted its utility in generating compounds with antimicrobial and anti-inflammatory properties. The furro-pyridine core has been shown to interact with biological targets in a manner that disrupts pathogenic mechanisms, offering a rational basis for further exploration.
Recent publications have demonstrated the incorporation of 2-methyl-Furo[3,2-c]pyridine into libraries of drug-like molecules for high-throughput screening. These studies have identified several derivatives with enhanced binding affinity and selectivity towards specific enzymes and receptors. The compound's ability to serve as a scaffold for structure-activity relationship (SAR) studies underscores its importance in modern drug design.
The chemical properties of 2-methyl-Furo[3,2-c]pyridine also make it a valuable tool in materials science and industrial applications. Its aromaticity and electron-rich nature contribute to its reactivity in various chemical processes, including polymerization and functional group transformations. Researchers are exploring its potential use in developing advanced materials with tailored electronic and optical properties.
From a regulatory perspective, CAS No. 31270-83-4 ensures clear identification and classification of 2-methyl-Furo[3,2-c]pyridine, facilitating compliance with international safety and quality standards. This standardized nomenclature is essential for ensuring consistency in research documentation, patent filings, and commercial distribution.
The future prospects of 2-methyl-Furo[3,2-c]pyridine are bright, with ongoing research aiming to uncover new applications and optimize its synthetic pathways. Collaborative efforts between academic institutions and pharmaceutical companies are expected to yield innovative derivatives with improved therapeutic efficacy. As the demand for novel bioactive compounds grows, compounds like 2-methyl-Furo[3,2-c]pyridine will continue to play a pivotal role in advancing chemical biology and drug discovery.
31270-83-4 (2-methyl-Furo[3,2-c]pyridine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)